molecular formula C11H18BrNO5 B6147992 methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate CAS No. 151168-12-6

methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate

Cat. No.: B6147992
CAS No.: 151168-12-6
M. Wt: 324.2
InChI Key:
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Description

Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is a synthetic organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Bromination: The bromine atom is introduced through a bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Deprotection Reactions: The Boc group can be removed under acidic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Deprotection: The free amino acid derivative.

Scientific Research Applications

Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its reactivity due to the presence of the bromine atom and the Boc-protected amino group. The bromine atom can participate in substitution reactions, while the Boc group can be removed to reveal the free amino group, which can then engage in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in having a Boc-protected amino group and a methyl ester.

    tert-Butyloxycarbonyl-protected amino acid ionic liquids: Share the Boc protection but differ in their ionic liquid form.

Uniqueness

Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other Boc-protected amino acid derivatives.

Properties

CAS No.

151168-12-6

Molecular Formula

C11H18BrNO5

Molecular Weight

324.2

Purity

95

Origin of Product

United States

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